Journal Name:Journal of Food Quality
Journal ISSN:0146-9428
IF:3.2
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1745-4557
Year of Origin:1977
Publisher:Hindawi Limited
Number of Articles Per Year:178
Publishing Cycle:Bimonthly
OA or Not:Yes
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-12-22 , DOI: 10.1007/s12393-022-09328-w
There are several published empirical mathematical models to describe the water content vs. time relationships in dry or dried-food spontaneous hydration, or in deliberate rehydration, similar to or the same as those originally proposed for water vapor sorption kinetics. Most of these models come in one of two forms: for non-sigmoid and for sigmoid relationships. Some, notably the stretched exponential (“Weibullian”) with an adjusted shape parameter, can describe both. All the empirical hydration models are rarely, if ever, unique, and most of them can be used interchangeably for a given set of experimental data. It is proposed to add an expanded version of a particular popular hydration model of non-sigmoid curves so that it, too, can describe both kinds of hydration patterns. Either model would facilitate the mathematical description of systems or processes where a non-sigmoid hydration pattern turns into a sigmoid one, or vice versa. In principle, variants of these two model types can be used to describe water loss or drying curves, at least qualitatively.
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-01-13 , DOI: 10.1007/s12393-021-09303-x
In pressure-assisted thermal sterilization process (PATS), most of the microbial inactivation occurs under a combination of high temperature and pressure conditions for which meaningful experimental isothermal/isobaric (static) survival data are rarely if ever available. Therefore, a kinetic survival model for the targeted microbe, the magnitudes of its parameters, and the pressure’s direct contribution to the process lethality, i.e., besides the processing temperature elevation, must be determined mathematically from experimental survival ratios obtained after the food cooling at the end of dynamic treatments. At least in principle, this can be achieved with the endpoints method, explained and demonstrated with the aid of simulated realistic dynamic temperature and pressure profiles. The pressure’s net (unmediated) contribution to the process lethality can be expressed as equivalent time at the processing temperature, or as the added number of decades’ reduction to the treatment’s final survival ratio had it been reached in a purely thermal process having the same temperature profile. The pressure’s role is also manifested in the coefficients of a special pressure dependency term incorporated into the dynamic inactivation kinetics model. This term indicates whether the process lethality rises monotonically with temperature and pressure or there exists an optimal combination of the two. The expanded rate model can be used to simulate and examine the efficacy of existing or contemplated PATS processes by varying the temperature and pressure profiles, and/or by modifying the targeted microbe’s survival parameters.
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-05-16 , DOI: 10.1007/s12393-022-09315-1
Non-dairy matrices represent 63% of the vehicles used for probiotication. However, their benefits to human health may be hindered by food processing, storage, and movement through the gastrointestinal tract. The microencapsulation of probiotic bacteria is an alternative to increase their resistance to such challenges. This review outlines the current advances in the encapsulation of probiotics using emulsification methods. The review also addresses the influence of encapsulating agents on the yield, the final size of microcapsules, and the survival rate of probiotic microorganisms. The main drying methods for probiotic microparticles, the kind of foods used for probiotication, and the emerging methods of emulsification are discussed. Emulsion microencapsulation has proven to be a viable technique for the production of probiotic microcapsules, while freeze-drying is the most suitable drying technique due to the mild process conditions. Emulsification through membranes and microfluidic devices are potential encapsulation techniques owing to their ability to control particle size and to work under mild conditions. The emulsion microencapsulation is thus a potential technique for ensuring the safe delivery of next-generation probiotics applied to non-dairy products.Graphical Abstract
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-10-20 , DOI: 10.1007/s12393-022-09323-1
Present article is an overview of available solar drying technologies developed for small rural agricultural farms emphasizing domestic applications. A huge amount (about 61%) of perishable items gets wasted annually at the household level due to lack of awareness, negligence, improper handling, and inadequate storage facilities. Domestic solar dryers are reviewed and presented under the categories of natural and forced convection modes. The maximum attainable temperature inside the drying chamber under natural and forced convection mode is observed 98.6 and 78.1 °C, respectively. Thermal efficiency of solar dryers varies from 5.16 to 64.36% for the drying of various commodities. Natural convection solar dryers are appropriate for rural and undeveloped areas due to simple design and lower capital and electrical requirements. In comparison, forced convection solar dryers are more attractive due to better performance, higher drying rate, and lower drying time for high moisture content products. The designs of indirect and mixed-mode solar dryers seem very rare in the area of domestic solar drying. Solar dryers have potential to reduce the conventional drying cost by 50% and improve the return by 30%.
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-02-21 , DOI: 10.1007/s12393-023-09334-6
Annually
, one-third of the food produced globally is lost or wasted. A considerable portion of global food waste comprises dry foods that are rejected due to their unattractive appearance. One effective technique to solve this problem is by developing dryers that consistently produce dry foods that are visually appealing and have a long shelf life. The beating heart of such dryers is a computer vision (CV) system that monitors the visual attributes of the food, in real time, during the drying process. Unfortunately, there are currently no real-time CV systems for monitoring the visual attributes of food during fluidized bed drying. This setback is linked to figure-ground separation challenges encountered while segmenting real-time images of the food. Sadly, when current CV systems are used to monitor visual attributes of food during fluidized bed drying, these CV systems fail miserably because they are not designed to account for three major dryer-dependent determinants—the layout, the state and pattern of motion, and the behavior of food materials within the image captured during fluidized bed drying. To solve this lingering problem, this paper reviewed various computer vision systems based on the three determinants. This study revealed that input images for the different CV systems can be categorized as being either static-type images or chaotic-type images. The CV systems were grouped into “Static-input offline CV systems,” “Static-input online CV systems,” and “Chaotic-input online CV systems.” Building on the insight gained while reviewing the three classes of CV systems, two novel AI-driven solutions for monitoring visual attributes of food, in real time, during fluidized bed drying were proposed. The first solution was a “two-pass” deep learning system that predicts visual attributes from segmented results. While the second solution was a “single-pass” deep learning system that by-passes the segmentation step, thus saving computational cost. When such AI-driven solutions are merged with a control system and then integrated with fluidized bed dryers, this union could open the gateway to intelligent drying, where dryers consistently produce high-quality dry foods. By extension, consistency in product quality could reduce global food losses and waste significantly.
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-08-31 , DOI: 10.1007/s12393-022-09320-4
Nanofiltration (NF) membranes are the globally recognized membrane technology, having potential use in food industries from a consistent, economical and standard operation point of view. NF has also attracted industries due to the need for lower pressure–driven membranes compared to reverse osmosis (RO) membranes. NF membranes are used in various applications for concentrating, fractionating and purifying various edible products from the dilute streams. Food processing industries are countlessly utilizing the NF membranes for beverage, dairy, vegetable oils and other food items for separation, concentration/purification, deacidification, demineralization, microbial reduction, etc. However, the increasing challenge in membrane science and technology is to develop low-cost, highly efficient, long-lasting membranes. The permeance-selectivity trade-off relationship, physical ageing and fouling are the main disputes in developing a promising membrane. This review provides a broad view of the current advancement of NF membranes in diverse fields related to the food industry. In this review article, the noteworthy growth of NF membrane in the food industries has been discussed. Various methods for the development of efficient NF membranes along with fouling control measures and research opportunities have been discussed. It is anticipated that this inclusive review may inspire a new research platform for developing next-generation NF membrane processes for diverse applications.
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-02-25 , DOI: 10.1007/s12393-023-09338-2
Tea (Camellia sinensis) is the most widely consumed beverage in the world, with an excellent source of bioactive compounds such as catechins, caffeine, and epigallocatechin. There is an increasing trend to extract these bioactive compounds to deliver them as value-added products. Generally, the extraction of polyphenols and other functional compounds from different parts of tea is carried out using different solvents (e.g., water, water–ethanol, ethanol, methanol, acetone, ethyl acetate, and acetonitrile). The extraction efficiency of functional compounds from tea depends on the type and polarity of the solvent as well as the applied process. Several conventional techniques, such as boiling, heating, Soxhlet, and cold extraction, are used to extract bioactive ingredients. However, these procedures are unsuitable for achieving high yields and biological activities due to the long extraction times of cold brewing and the high temperatures in other heating methods. Many efforts have been carried out in food and pharmaceutical industries to replace conventional extraction techniques with innovative technologies (e.g., microwave (MAE), ultrasonic (UAE), pressurized liquid (PLE), pulsed electric field (PEF), and supercritical fluid (SFE)), which are fast, safe, energy-saving, and can present eco-friendly characteristics. These innovative extraction techniques have proven to improve the recovery rate of phenolic-based antioxidant compounds from tea and increase their extraction efficiency. In this review, the application of novel processing technologies for the extraction of value-added compounds from tea leaves is reviewed. The advantages and drawbacks of using these technologies are also highlighted.
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-05-02 , DOI: 10.1007/s12393-023-09344-4
The application of hurdle interventions can improve microbial efficacy as well as ensure food quality. Light-emitting diodes (LEDs), as a promising non-thermal food preservation technology, have increasingly attracted attention in the food industry; however, the technology possesses certain limitations that have impeded widespread adoption by the food industry. In recent years, the combination of LEDs with other intervention strategies (e.g., exogenous photosensitizers, traditional, and novel approaches) has been proposed and attracted much interest. This review aims to provide a comprehensive summary of the current status of LED-based hurdle technologies in the food industry. The review focused on the combined effect and mechanism of different hurdles and LEDs in improving food safety. In addition, the potential as a pre-treatment tool for LEDs was also evaluated for their ability to reduce microbial resistance to other interventions. Finally, some critical issues and challenges have been proposed to be addressed to ensure the efficacy and safety of LED-based hurdles in food systems.
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-06-21 , DOI: 10.1007/s12393-023-09350-6
Evaporators are one of the most important equipment in the food process industries such as sugar, fruit juices, dairy products, edible oils, tomato paste, and coffee. They need a lot of energy in the form of steam from boiler and it is necessary to minimize their energy consumption. One of the best strategies for this purpose is the design and application of multiple-effect evaporators (MEEs), in which the vapor from one stage (effect) is the heating medium for the next stage. There are various configurations and designs for MEEs and they can also be equipped with vapor compression systems and steam ejectors to further reduce the energy consumption and increase their economic efficiency. This article is covering the fundamentals, design, simulation, control, and application of MEEs in various food industries for the first time with discussing recent advances in this field.Graphical Abstract
Journal of Food Quality ( IF 3.2 ) Pub Date: 2021-11-22 , DOI: 10.1007/s12393-021-09299-4
Impregnation of fruits and vegetables is an effective approach to enrich their porous texture with functional solutions. High-pressure impregnation (HPI) is a newly developing impregnation technique based on imposing a high hydrostatic pressure on porous media soaked in a liquid phase. HPI can provide a high mass intake within a considerably short time. This paper reviews the current development of HPI in terms of its applications in food processing. The current paper also emphasizes fundamental approaches that have been developed to characterize and model the mass transfer during HPI. Moreover, a systematic review covering the general background and theoretical basis of pressure-driven impregnation into porous media is provided, which is necessary for future research developments in this field. The HPI process has a considerably higher mass transfer yield than vacuum impregnation and osmotic dehydration. However, due to the existing challenges in monitoring the process parameters such as internal pressure profile and mass transfer, specific approaches have been developed and applied to model and characterize the process. Thus, the ability to model the process highly depends on obtaining enough knowledge about the physics of the flow into the porous matrix under high-pressure and fluid/solid interactions. It is expected that by development in understanding the process and modelling it, HPI will be a highly reliable, controllable, and efficient process to (pre)treat porous foods such as fruits and vegetables for various applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.20 | 32 | Science Citation Index Expanded | Not |
Submission Guidelines
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